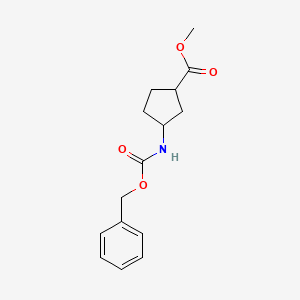

Methyl 3-(Cbz-amino)cyclopentanecarboxylate

Description

Properties

IUPAC Name |

methyl 3-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-19-14(17)12-7-8-13(9-12)16-15(18)20-10-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDOLNJIOWMVCGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(C1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Linear Precursors

Linear precursors such as glutaric acid derivatives undergo intramolecular esterification or aldol condensation to form cyclopentane rings. For example, ethyl 2-oxocyclopentanecarboxylate serves as a common intermediate, synthesized by Dieckmann cyclization of diethyl adipate under basic conditions. This method yields a keto ester, which is subsequently reduced to the corresponding alcohol or aminated for further functionalization.

Functionalization of Cyclopentene Derivatives

Hydrogenation of cyclopentene carboxylates offers a route to saturated cyclopentane structures. Palladium-catalyzed hydrogenation of methyl cyclopentene-3-carboxylate, for instance, produces methyl cyclopentanecarboxylate with high stereochemical fidelity. The choice of catalyst and solvent significantly impacts reaction efficiency; Wilkinson’s catalyst (RhCl(PPh₃)₃) in tetrahydrofuran (THF) achieves >95% conversion at ambient temperature.

Introduction of the Cbz Protecting Group

The benzyloxycarbonyl (Cbz) group is introduced to protect the amino functionality, ensuring stability during subsequent reactions. This step requires careful selection of reagents to avoid racemization or side reactions.

Carbamate Formation via Benzyl Chloroformate

Reaction of the free amine with benzyl chloroformate (Cbz-Cl) in the presence of a base, such as triethylamine (Et₃N), is the most direct method. For example, treatment of methyl 3-aminocyclopentanecarboxylate with Cbz-Cl in dichloromethane (DCM) at 0°C yields the protected derivative in 85–90% purity. Excess base (>2 equivalents) is necessary to neutralize HCl byproducts, though prolonged reaction times risk ester hydrolysis.

Alternative Protecting Group Strategies

Stereoselective Amination Techniques

Controlling the stereochemistry at the 3-position of the cyclopentane ring is critical for biological activity. Modern methods leverage asymmetric catalysis and chiral auxiliaries.

Asymmetric Reductive Amination

Chiral amines, such as (S)-1-phenylethylamine, facilitate enantioselective amination. In a representative procedure, ethyl 2-oxocyclopentanecarboxylate undergoes reductive amination with (S)-1-phenylethylamine and sodium triacetoxyborohydride (STAB) in methanol, yielding the (1S,2S)-configured amine with 92% enantiomeric excess (ee). Hydrogenolysis of the chiral auxiliary with H₂/Pd-C then affords the free amine, which is Cbz-protected.

Aza-Henry Reaction for Nitroalkane Incorporation

Esterification and Protecting Group Compatibility

The methyl ester moiety is typically introduced early in the synthesis to prevent side reactions during subsequent steps.

Direct Esterification of Carboxylic Acids

Carboxylic acids are esterified using methanol and acidic or basic catalysts. Acetyl chloride in methanol rapidly converts cyclopentanecarboxylic acid to its methyl ester at 0°C, achieving >95% conversion within 30 minutes. Alternatively, thionyl chloride (SOCl₂) pre-activates the acid, enabling esterification under milder conditions.

Transesterification Strategies

For acid-sensitive substrates, transesterification of ethyl esters with methanol in the presence of titanium(IV) isopropoxide (Ti(OiPr)₄) offers a viable alternative. This method avoids strong acids, preserving the integrity of the Cbz group. Reaction at reflux (65°C) for 12 hours achieves 80–85% yield.

Reaction Optimization and Scalability

Industrial-scale synthesis demands cost-effective, high-yielding processes with minimal purification steps.

Solvent and Temperature Effects

Polar aprotic solvents like dimethylformamide (DMF) accelerate amination but complicate Cbz-group stability. Comparative studies show that dichloromethane (DCM) at 0–5°C balances reaction rate and product integrity, yielding 88% pure Cbz-protected amine. Elevated temperatures (>40°C) promote racemization, reducing ee by 15–20%.

Catalytic Efficiency in Hydrogenation

Palladium on carbon (Pd/C) remains the catalyst of choice for hydrogenolysis, though substrate-specific modifications enhance performance. For instance, 10% Pd/C in ethyl acetate under 50 psi H₂ achieves full deprotection of the Cbz group within 2 hours, with no detectable over-reduction. Catalyst recycling studies indicate three consecutive uses without significant activity loss.

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies based on yield, stereoselectivity, and practicality:

Enzymatic methods, though offering superior enantioselectivity, suffer from lower yields and scalability issues. Industrial processes favor reductive amination or direct protection due to their robustness.

Chemical Reactions Analysis

Methyl 3-(Cbz-amino)cyclopentanecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The Cbz protecting group can be removed under acidic or hydrogenolytic conditions to yield the free amine.

Common reagents and conditions used in these reactions include palladium catalysts for hydrogenolysis and strong acids for deprotection . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Structure and Synthesis

Methyl 3-(Cbz-amino)cyclopentanecarboxylate features a cyclopentane ring with a carboxylate group and a benzyloxycarbonyl (Cbz) protecting group on the amino functionality. Its molecular formula is , with a molecular weight of approximately 277.32 g/mol. The presence of the Cbz group enhances the stability and reactivity of the amino group, making it an important intermediate in organic synthesis.

The synthesis typically involves several steps, which may include:

- Direct coupling reactions using activated derivatives.

- Enzymatic approaches to achieve higher stereoselectivity.

This compound can also be utilized in various chemical transformations due to its unique structural characteristics.

Pharmaceutical Intermediates

This compound serves as an intermediate in synthesizing various pharmaceutical compounds. Its structure allows for modifications that lead to biologically active molecules. For example, it has been used in the development of peptide-based drugs due to its ability to incorporate into peptide chains without losing functionality.

Synthesis of β-Amino Acids

The compound is instrumental in synthesizing β-amino acids, which are crucial for developing bioactive peptides and other pharmaceutical agents. The Cbz protection allows for selective reactions that preserve the integrity of the amino group during synthesis.

Catalytic Applications

Research has shown that derivatives of this compound can act as catalysts in various organic reactions. This includes facilitating C-C bond formations and other transformations that are essential in synthetic organic chemistry.

Case Study 1: Synthesis of Peptide Foldamers

A study highlighted the use of this compound in synthesizing peptide foldamers, which exhibit unique biological activities ranging from anticancer to antiviral properties. The Cbz-protected amino acid was incorporated into foldamer structures, demonstrating high resistance to proteolytic degradation and significant biological activity .

Case Study 2: Asymmetric Synthesis

In another study, researchers explored the asymmetric synthesis of compounds using this compound as a chiral building block. This approach allowed for the creation of enantiomerically pure products that are valuable in drug development .

Mechanism of Action

The mechanism of action of methyl 3-(Cbz-amino)cyclopentanecarboxylate involves its interaction with specific molecular targets. The Cbz protecting group can be selectively removed to expose the amine functionality, which can then participate in various biochemical pathways. The cyclopentane ring provides structural rigidity, influencing the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Protecting Group Variations

a) Boc-Protected Analogs

Compounds such as (1S,3S)-Methyl 3-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate (CAS 329910-39-6) and (1S,3R)-Methyl 3-[(tert-butoxycarbonyl)amino]cyclopentanecarboxylate (CAS 554451-12-6) replace the Cbz group with a tert-butoxycarbonyl (Boc) moiety.

- Key Differences: Deprotection Conditions: Boc groups require acidic conditions (e.g., HCl or TFA) for removal, whereas Cbz is cleaved via hydrogenolysis . Stability: Boc derivatives are less prone to oxidation but sensitive to strong acids, making Cbz preferable in acid-sensitive syntheses. Storage: Both Boc- and Cbz-protected compounds are stored at 2–8°C to prevent degradation .

b) Unprotected Amine Derivatives

Methyl 3-aminocyclopentanecarboxylate lacks a protecting group, rendering it highly reactive but prone to oxidation and side reactions.

Ring Size and Conformational Analogs

a) Bicyclic Systems

Methyl 4-(Cbz-amino)-bicyclo[2.2.1]heptane-1-carboxylate (AS51928) introduces a norbornane framework.

- Molecular weight increases (243.30 vs. 243.30 for Cbz-cyclopentane), but solubility profiles may diverge due to rigid geometry .

b) Cyclobutane Derivatives

Methyl 3-methylenecyclobutanecarboxylate (CAS 15963-40-3) features a smaller, strained cyclobutane ring.

Substituent Modifications

a) Bromomethyl Substituent

Methyl 3-(bromomethyl)cyclopentanecarboxylate (CAS 2387598-25-4) replaces the Cbz-amino group with a bromomethyl moiety.

- Utility: The bromine atom serves as a leaving group, enabling nucleophilic substitutions (e.g., Suzuki couplings), whereas the Cbz-amino group directs amide bond formations .

b) Hydroxyl and Silyloxy Derivatives

trans-Methyl 3-hydroxycyclopentanecarboxylate (CAS 79590-84-4) and Methyl 3-(tert-butyldimethylsilyloxy)-5-hydroxy-...cyclopentanecarboxylate () highlight hydroxyl/silyl-protected variants.

Stereochemical Variants

Enantiomers like (1S,3S) and (1S,3R) isomers of Methyl 3-(Boc-amino)cyclopentanecarboxylate demonstrate the critical role of stereochemistry in biological activity and crystallization behavior. For example:

Data Tables

Table 1: Comparison of Protecting Groups

Table 2: Impact of Ring Structure

Biological Activity

Methyl 3-(Cbz-amino)cyclopentanecarboxylate is a compound characterized by its unique structure, featuring a cyclopentane ring, a carboxylate group, and a benzyloxycarbonyl (Cbz) protecting group on the amino functionality. Its molecular formula is with a molecular weight of approximately 277.32 g/mol. This compound has garnered attention for its potential biological activities and applications in drug synthesis.

The synthesis of this compound typically involves several steps, including:

- Formation of the Cyclopentane Framework : Utilizing cyclopentene derivatives.

- Introduction of the Cbz Group : This enhances the stability and reactivity of the amino group.

- Carboxylation : Adding a carboxylate group to complete the structure.

Alternative methods may include direct coupling reactions using activated derivatives or enzymatic approaches to achieve higher stereoselectivity .

Anticancer Potential

Recent studies have explored the anticancer properties of compounds structurally related to this compound. For instance, research involving similar compounds has demonstrated significant cytotoxic effects against various cancer cell lines, including colon (SW116), lung (A549), and breast carcinoma (MCF-7) cells. Notably, some complexes exhibited superior activity compared to established chemotherapeutic agents like cisplatin .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Complex A | SW116 | 0.65 |

| Complex B | A549 | 11.44 |

| Complex C | MCF-7 | 1.18 |

| Cisplatin | SW116 | 8.62 |

| Cisplatin | A549 | 33.52 |

| Cisplatin | MCF-7 | 61.56 |

These findings suggest that this compound and its derivatives could serve as promising candidates in anticancer drug development.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets, potentially modulating enzyme activities or influencing cellular signaling pathways. The rigid structure of the compound may facilitate its binding to active sites of enzymes or receptors.

Case Study 1: Anticancer Activity Assessment

In a study assessing the biological activity of various benzyloxycarbonyl derivatives, this compound was found to exhibit notable cytotoxicity against multiple cancer cell lines. The study utilized both in vitro assays and molecular docking simulations to elucidate the interactions between the compound and target proteins involved in cancer progression .

Case Study 2: Insecticidal Activity

While primarily focused on its anticancer properties, preliminary investigations into the insecticidal potential of related compounds have also been conducted. Compounds similar to this compound demonstrated larvicidal activity against Aedes aegypti, indicating potential applications in pest control .

Q & A

Q. What are the key steps in synthesizing Methyl 3-(Cbz-amino)cyclopentanecarboxylate, and how do reaction conditions influence yield?

The synthesis typically involves a two-step strategy: (i) introducing the Boc-protected amino group via alkylation and (ii) deprotection followed by Cbz-group installation. For example, methyl 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate is synthesized by reacting cyclopentanecarboxylate derivatives with Boc-protecting agents in solvents like 1-methyl-2-pyrrolidinone under basic conditions (NaOH) and alkylating agents (e.g., methyl iodide) at 50°C for 7 hours, yielding ~83% . Subsequent steps involve acidic or catalytic deprotection and re-protection with Cbz groups. Temperature control (e.g., 0°C for nitrosation) and solvent selection (acetic acid/water mixtures) are critical to minimize side reactions .

Q. Which analytical methods are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LCMS) are primary tools. ¹H-NMR (DMSO-d6) shows characteristic peaks for the Cbz group (δ 7.48 ppm, aromatic protons) and methyl ester (δ 3.79 ppm) . LCMS data (e.g., m/z 426.2 [M+H]⁺) confirm molecular weight and purity, while HPLC retention times (e.g., 0.93 minutes under SMD-TFA05 conditions) validate chromatographic behavior .

Q. How can column chromatography be optimized for purifying this compound?

Use silica gel or aminosilica columns with gradients of hexane/ethyl acetate. For example, post-reaction mixtures are concentrated, dissolved in ethyl acetate, and washed with sodium thiosulfate and brine to remove iodides or sulfonic acids. The organic layer is dried (Na₂SO₄) and purified via column chromatography, achieving >80% purity . Adjusting the solvent ratio (e.g., 3:1 hexane/ethyl acetate) improves separation of polar byproducts.

Advanced Research Questions

Q. What mechanistic insights explain the variability in yields during the alkylation step?

Yield discrepancies (e.g., 78–83% in Boc-protection steps ) arise from competing SN2 vs. elimination pathways. Steric hindrance at the cyclopentane ring and base strength (NaOH vs. K₂CO₃) influence reaction efficiency. For instance, stronger bases may promote elimination, reducing alkylation yields. Kinetic studies under varying temperatures (25–50°C) and solvent polarities (DMF vs. NMP) can elucidate optimal conditions .

Q. How do conflicting NMR data for structurally similar derivatives inform stereochemical assignments?

Comparative analysis of ¹H-NMR chemical shifts (e.g., δ 2.24–2.10 ppm for cyclopentane protons vs. δ 2.04–1.68 ppm in cyclohexane analogs ) reveals conformational flexibility. NOESY experiments or computational modeling (DFT) are recommended to resolve ambiguities in regiochemistry or stereoisomerism, particularly for Cbz-protected amines .

Q. What strategies mitigate side reactions during nitrosation and reductive amination?

Nitrosation at 0°C with sodium nitrite under nitrogen suppresses diazonium salt decomposition . Subsequent reduction with zinc in acetic acid/water requires strict temperature control (<5°C) to avoid over-reduction. Adding morpholine derivatives (e.g., 2,3-difluoro-4-(2-morpholinoethoxy)benzaldehyde) as trapping agents improves imine formation efficiency (80% yield) .

Q. How does the choice of protecting group (Boc vs. Cbz) impact downstream reactivity?

Boc groups are labile under acidic conditions (e.g., HCl/dioxane), whereas Cbz groups require hydrogenolysis or catalytic transfer hydrogenation. Comparative studies show Boc deprotection achieves faster kinetics (1–2 hours vs. 12–24 hours for Cbz), but Cbz offers superior stability in basic media during ester hydrolysis .

Methodological Considerations

Q. What protocols validate the absence of residual solvents or catalysts?

Q. How can enantiomeric excess be determined for chiral derivatives?

Chiral HPLC (e.g., Chiralpak AD-H column) or ¹⁹F-NMR with chiral shift reagents (e.g., Eu(hfc)₃) resolves enantiomers. For example, (±)-ethyl 3-azido-2-hydroxycyclopentanecarboxylate shows distinct splitting patterns in ¹³C-NMR (δ 173.7 ppm for ester carbonyls) .

Q. What computational tools predict cyclopentane ring strain in derivatives?

Molecular mechanics (MMFF94) or DFT calculations (B3LYP/6-31G*) model ring puckering and substituent effects. For instance, cyclopentane derivatives exhibit ~5 kcal/mol higher strain than cyclohexanes, impacting reactivity in nucleophilic additions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.